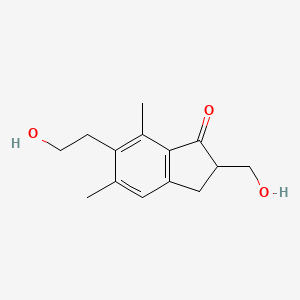![molecular formula C19H33N3O5 B12102842 N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)
N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Janolusimide involves the construction of a core lactam system derived from L-valine using EDC.HCl, followed by dimethylation under various conditions . The stereochemistry of Janolusimide has been fully elucidated through stereoselective synthesis of the lactam component (5S)-3,3′-dimethyl-5-isopropylpyrrolidin-2,4-dione . The peptide is then synthesized in 13 steps, achieving a total yield of 0.8% .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Janolusimide due to its complex synthesis and limited natural availability. Most of the compound used in research is synthesized in laboratories following the aforementioned synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
Janolusimide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Janolusimide include EDC.HCl for lactam formation and various dimethylation agents . The reactions typically occur under controlled conditions to ensure the desired stereochemistry and yield .
Major Products Formed
The major products formed from the reactions involving Janolusimide are typically derivatives with modified functional groups. These derivatives are used to study the compound’s biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Janolusimide has a wide range of scientific research applications:
Wirkmechanismus
Janolusimide exerts its effects primarily through its neurotoxic properties. It acts as an antagonist to atropine, affecting neural pathways and potentially leading to neurodegeneration . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with neural receptors and disrupt normal neural function .
Vergleich Mit ähnlichen Verbindungen
Janolusimide is unique due to its specific structure and potent neurotoxic effects. Similar compounds include other marine toxins such as:
Saxitoxin: Another marine neurotoxin with a different structure but similar neurotoxic effects.
Tetrodotoxin: A potent neurotoxin found in pufferfish, with a different mechanism of action but comparable neurotoxic properties.
Brevetoxin: A marine toxin with similar lipophilic properties but distinct structural features.
These compounds share some biological activities with Janolusimide but differ in their chemical structures and specific mechanisms of action .
Eigenschaften
IUPAC Name |
N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYHQKAYMMOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)
![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)






![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)

